molecular formula C10H9N3 B12788497 1-(1-Aziridinyl)phthalazine CAS No. 17998-18-4

1-(1-Aziridinyl)phthalazine

Cat. No.: B12788497
CAS No.: 17998-18-4
M. Wt: 171.20 g/mol
InChI Key: YWSPSSISMZSFLU-UHFFFAOYSA-N
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Description

1-(1-Aziridinyl)phthalazine is a heterocyclic compound that features a phthalazine ring fused with an aziridine moiety. Phthalazine, also known as benzo-orthodiazine, is a bicyclic structure where a pyridazine ring is fused with a benzene ring. Aziridine is a three-membered nitrogen-containing ring known for its high ring strain and reactivity. The combination of these two structures in this compound makes it an interesting compound for various chemical and biological applications .

Preparation Methods

The synthesis of 1-(1-Aziridinyl)phthalazine typically involves the reaction of phthalazine derivatives with aziridine. One common method includes the nucleophilic substitution of a halogenated phthalazine with aziridine under basic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(1-Aziridinyl)phthalazine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(1-Aziridinyl)phthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aziridinyl)phthalazine involves the interaction of its aziridine ring with various biological targets. The ring strain in aziridine makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its antimicrobial and anticancer activities, as it can disrupt essential biological processes in pathogens and cancer cells .

Comparison with Similar Compounds

1-(1-Aziridinyl)phthalazine can be compared with other similar compounds, such as:

Properties

CAS No.

17998-18-4

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

1-(aziridin-1-yl)phthalazine

InChI

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)7-11-12-10(9)13-5-6-13/h1-4,7H,5-6H2

InChI Key

YWSPSSISMZSFLU-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NN=CC3=CC=CC=C32

Origin of Product

United States

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